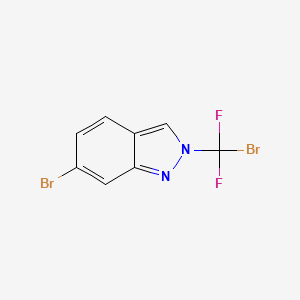
6-bromo-2-(bromodifluoromethyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(bromodifluoromethyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. The presence of bromine and bromodifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(bromodifluoromethyl)-2H-indazole typically involves the bromination of 2-(bromodifluoromethyl)-2H-indazole. This can be achieved through various methods, including:
Electrophilic Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Radical Bromination: Using bromine in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atoms in 6-bromo-2-(bromodifluoromethyl)-2H-indazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with fewer bromine atoms or altered functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2-(bromodifluoromethyl)-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(bromodifluoromethyl)-2H-indazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-hydroxypyridinate: Another brominated indazole derivative with different functional groups.
6-Bromo-2-mercaptotryptamine: A brominated tryptamine derivative with unique biological activities.
Uniqueness
6-Bromo-2-(bromodifluoromethyl)-2H-indazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which confer distinct chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C8H4Br2F2N2 |
|---|---|
Peso molecular |
325.94 g/mol |
Nombre IUPAC |
6-bromo-2-[bromo(difluoro)methyl]indazole |
InChI |
InChI=1S/C8H4Br2F2N2/c9-6-2-1-5-4-14(8(10,11)12)13-7(5)3-6/h1-4H |
Clave InChI |
AWACJZJUNVRWDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(N=C2C=C1Br)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















